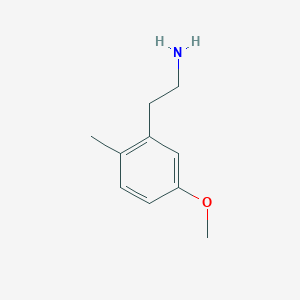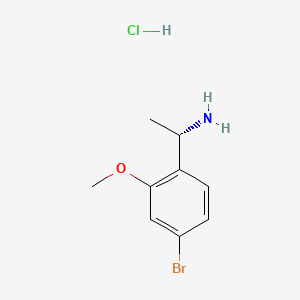![molecular formula C10H17NO2 B15296729 Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method is the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes based on enamine/iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high yield and purity. The process might include steps such as the preparation of acyclic starting materials, followed by cyclization and functional group transformations to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the ester and amino functional groups.
Tropane Alkaloids: These compounds, such as cocaine and atropine, have a similar bicyclic core and are known for their potent biological activities.
Quinuclidine Derivatives: These compounds have a similar nitrogen-containing bicyclic structure and are used in various chemical and pharmaceutical applications.
Uniqueness
Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and an ester group within the bicyclic framework makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9H,2-5,11H2,1H3 |
Clé InChI |
AYRBVXYXUNAMFT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CCC(C1)C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)

![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)



amine dihydrochloride](/img/structure/B15296696.png)


